molecular formula C14H13N5OS3 B2412572 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide CAS No. 852366-81-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2412572
CAS No.: 852366-81-5
M. Wt: 363.47
InChI Key: XAONWGOXRALHSO-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is a complex organic compound that features a thiadiazole ring and a quinazoline moiety

Preparation Methods

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the ethylthio group. The quinazoline moiety is then synthesized separately and coupled with the thiadiazole derivative through a thioether linkage. The reaction conditions usually involve the use of solvents like dimethylformamide or dichloromethane, and catalysts such as triethylamine or potassium carbonate.

Chemical Reactions Analysis

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or the quinazoline moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylthio group, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, leading to the disruption of cellular processes.

Comparison with Similar Compounds

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can be compared with other similar compounds, such as:

    N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide: This compound has a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.

    N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-ylthio)acetamide: This compound features a pyridine ring instead of a quinazoline moiety, which may result in different interactions with molecular targets.

    N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(benzothiazol-4-ylthio)acetamide: The presence of a benzothiazole ring instead of a quinazoline moiety may lead to variations in the compound’s chemical and biological properties.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS3/c1-2-21-14-19-18-13(23-14)17-11(20)7-22-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAONWGOXRALHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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